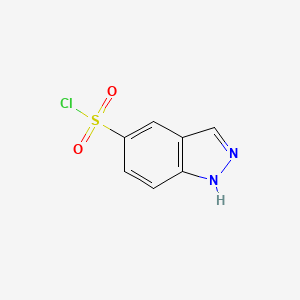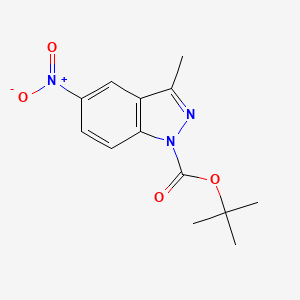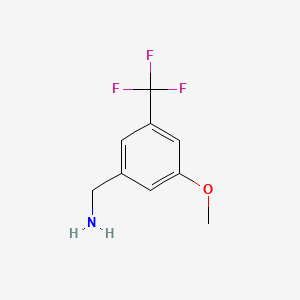
2-Fluoro-5-iodo-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-iodo-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5FIN. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable pyridine precursor using reagents such as N-fluoropyridinium salts or complex fluorinating agents like AlF3 and CuF2 . The iodination step can be achieved using iodine or iodine-containing reagents under appropriate conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-5-iodo-3-methylpyridine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired product’s consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild to moderate conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-fluoro-5-azido-3-methylpyridine or 2-fluoro-5-cyano-3-methylpyridine can be formed.
Coupling Products: Aryl or alkyl-substituted pyridines are common products of Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-5-iodo-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it useful in developing advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular pathways involved can vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Amino-5-bromo-3-iodo-6-methylpyridine
- 2-Fluoro-5-methylpyridine
- 3-Amino-2-fluoropyridine
- 2-Fluoro-5-iodopyridine
- 3-Iodo-1-methyl-1H-pyrazole
- 3-Fluoro-4-iodopyridine
- 2-Bromo-5-fluoro-3-methylpyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
2-Fluoro-5-iodo-3-methylpyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can significantly influence the compound’s reactivity and properties, making it distinct from other fluorinated or iodinated pyridines.
Propiedades
IUPAC Name |
2-fluoro-5-iodo-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXPRWIQPCLWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626820 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205245-17-6 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)
![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)




![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)


![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
